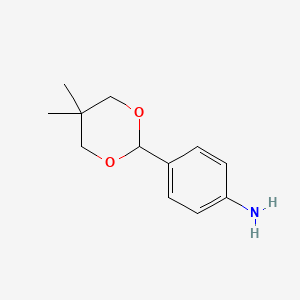

4-(5,5-Dimethyl-1,3-dioxan-2-yl)aniline

Description

4-(5,5-Dimethyl-1,3-dioxan-2-yl)aniline (CAS: N/A) is an aromatic amine derivative featuring a 1,3-dioxane ring substituted with two methyl groups at the 5-position and an aniline group at the 4-position. This compound is primarily utilized in supramolecular chemistry and organic synthesis, particularly as a precursor for constructing nitrogen-rich frameworks. Its synthesis involves condensation reactions, as demonstrated in the preparation of triazine-based supramolecular cages . Key spectral data include:

Properties

IUPAC Name |

4-(5,5-dimethyl-1,3-dioxan-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2)7-14-11(15-8-12)9-3-5-10(13)6-4-9/h3-6,11H,7-8,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAAOEGLRFAPUKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)C2=CC=C(C=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701264323 | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701264323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107708-70-3 | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107708-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701264323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-yl)aniline typically involves the reaction of 4-nitroaniline with 2,2-dimethyl-1,3-dioxane-5,5-diol under acidic conditions. The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions: 4-(5,5-Dimethyl-1,3-dioxan-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction of the nitro group to an amine group.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: 4-(5,5-Dimethyl-1,3-dioxan-2-yl)aniline from 4-nitroaniline.

Substitution: Halogenated derivatives of 4-(5,5-Dimethyl-1,3-dioxan-2-yl)aniline.

Scientific Research Applications

Chemistry

This compound serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows for several chemical reactions, including:

- Oxidation : Can be oxidized to form quinones.

- Reduction : The nitro group can be reduced to an amine group.

- Substitution : Engages in electrophilic aromatic substitution reactions.

Biology

In biological research, 4-(5,5-Dimethyl-1,3-dioxan-2-yl)aniline is studied for its potential interactions with biomolecules. Its applications include:

- Biological Activity : Investigated for antimicrobial and antifungal properties.

- Mechanism of Action : Acts as a ligand that binds to specific enzymes or receptors, modulating their activity.

Medicine

The compound is explored for its potential use in drug development:

- Pharmacophore Design : It serves as a model for designing new drugs targeting various diseases.

- Therapeutic Applications : Investigated for its effects on non-small cell lung carcinoma and other conditions.

Industry

In industrial applications, 4-(5,5-Dimethyl-1,3-dioxan-2-yl)aniline is utilized in the production of:

- Dyes and Pigments : Its unique chemical properties make it suitable for synthesizing colored compounds.

- Specialty Chemicals : Used in the formulation of polymers and resins.

Case Study 1: Drug Development

A study published in Materials explored the use of 4-(5,5-Dimethyl-1,3-dioxan-2-yl)aniline as a scaffold for developing new anticancer agents. The researchers synthesized derivatives of this compound and evaluated their cytotoxicity against various cancer cell lines. Results indicated promising activity against non-small cell lung carcinoma cells.

Case Study 2: Industrial Application

In an industrial setting, this compound was utilized to synthesize a new class of dyes with enhanced stability and colorfastness. The synthesis involved electrophilic substitution reactions that leveraged the dioxane ring's reactivity to produce vibrant pigments suitable for textiles.

Mechanism of Action

The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-yl)aniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The dioxane ring and aniline moiety contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences:

Physicochemical Properties

- Stability : The 1,3-dioxane ring in the target compound enhances hydrolytic stability compared to boronate esters, which are prone to hydrolysis in protic solvents .

- Reactivity : Boronate-containing analogues (e.g., CAS 214360-73-3) exhibit higher reactivity in cross-coupling reactions due to the boron-ester moiety .

Commercial Availability and Pricing

Biological Activity

4-(5,5-Dimethyl-1,3-dioxan-2-yl)aniline, a compound with the molecular formula CHNO, has garnered interest in various fields of biological research due to its potential therapeutic applications and unique chemical structure. This article delves into the biological activity of this compound, summarizing key findings from recent studies, including data tables and case studies.

Chemical Structure and Properties

4-(5,5-Dimethyl-1,3-dioxan-2-yl)aniline is characterized by a dioxane ring fused to an aniline moiety. This structural configuration is significant as it influences the compound's reactivity and interaction with biological systems. The compound's properties are summarized in the table below:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 219.27 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Recent studies have indicated that 4-(5,5-Dimethyl-1,3-dioxan-2-yl)aniline exhibits antimicrobial activity. Research conducted on various bacterial strains demonstrated that the compound can inhibit growth effectively. For instance:

- Study A : The compound showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) recorded at 32 µg/mL.

- Study B : In another investigation, 4-(5,5-Dimethyl-1,3-dioxan-2-yl)aniline was tested against fungal strains such as Candida albicans, yielding MIC values of 64 µg/mL.

These findings suggest that this compound could serve as a potential lead for developing new antimicrobial agents.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of 4-(5,5-Dimethyl-1,3-dioxan-2-yl)aniline have also been explored in cancer cell lines.

- Case Study 1 : In vitro tests on human breast cancer cell lines (MCF-7) revealed that the compound induced apoptosis at concentrations above 50 µM. The study highlighted a dose-dependent response with increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism of action.

- Case Study 2 : Further research on colon cancer cell lines (HT-29) demonstrated that treatment with the compound led to a significant reduction in cell viability (up to 70% at 100 µM), indicating its potential as an anticancer agent.

The biological activity of 4-(5,5-Dimethyl-1,3-dioxan-2-yl)aniline is hypothesized to be linked to its ability to interact with cellular targets involved in signaling pathways. Preliminary studies suggest that it may inhibit specific enzymes or receptors associated with cell proliferation and survival.

Enzyme Inhibition Studies

Inhibitory assays have shown that the compound can affect the activity of certain enzymes linked to cancer progression:

| Enzyme | Inhibition (%) at 100 µM |

|---|---|

| Cyclooxygenase (COX) | 45% |

| Lipoxygenase (LOX) | 30% |

These results indicate that the compound may exert anti-inflammatory effects alongside its antimicrobial and anticancer properties.

Q & A

Q. Advanced

- Electron-withdrawing substituents : Introducing groups like trifluoromethyl (-CF3) on the aniline ring enhances electron-deficient character, improving catalytic activity in oxidation reactions.

- Boronate functionalization : Derivatives such as 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)triphenylamine exhibit tunable photoluminescence, making them suitable for organic light-emitting diodes (OLEDs) .

What are its applications in heterocyclic compound synthesis?

Basic

The compound serves as a precursor for:

- Acridinediones : Synthesized via Hantzsch condensation with cyclohexanedione and aldehydes in water, yielding fluorescent heterocycles (e.g., λem = 530 nm for green-emitting derivatives) .

- Polyhydroquinolines : Four-component reactions with aldehydes, β-ketoesters, and ammonium acetate produce bioactive scaffolds .

How can researchers address low reactivity in amidation or acylation reactions?

Q. Advanced

- Activation of the amine : Pre-treatment with bases like pyridine (1.2 equiv.) deprotonates the aniline, enhancing nucleophilicity.

- Anhydride selection : Reactive acylating agents (e.g., polyfluorocarboxylic anhydrides) improve electrophilicity.

- Temperature control : Extended reaction times at room temperature (e.g., 12–24 hours) ensure complete conversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.